molecular formula C12H15N3 B13127330 (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine

Cat. No.: B13127330
M. Wt: 201.27 g/mol
InChI Key: IZZYTSSRGLIYNN-UHFFFAOYSA-N
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Description

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine is a heterocyclic compound featuring a benzimidazole core. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with its unique cyclopropyl and methyl substitutions, offers potential for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the cyclopropyl and methyl groups .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, optimized for yield and purity. The use of high-pressure reactors and advanced purification techniques, such as chromatography, ensures the production of high-quality this compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of (2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. For instance, it may inhibit the activity of certain enzymes involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine
  • 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
  • (1H-benzo[d]imidazol-2-yl)(phenyl)methanone

Uniqueness

(2-Cyclopropyl-1-methyl-1H-benzo[d]imidazol-5-yl)methanamine stands out due to its unique cyclopropyl substitution, which can enhance its biological activity and stability compared to other benzimidazole derivatives .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

(2-cyclopropyl-1-methylbenzimidazol-5-yl)methanamine

InChI

InChI=1S/C12H15N3/c1-15-11-5-2-8(7-13)6-10(11)14-12(15)9-3-4-9/h2,5-6,9H,3-4,7,13H2,1H3

InChI Key

IZZYTSSRGLIYNN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)CN)N=C1C3CC3

Origin of Product

United States

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